5-Bromo-2-chloro-N-cyclopropylnicotinamide

Catalog No.
S14581227
CAS No.
M.F
C9H8BrClN2O
M. Wt
275.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-N-cyclopropylnicotinamide

Product Name

5-Bromo-2-chloro-N-cyclopropylnicotinamide

IUPAC Name

5-bromo-2-chloro-N-cyclopropylpyridine-3-carboxamide

Molecular Formula

C9H8BrClN2O

Molecular Weight

275.53 g/mol

InChI

InChI=1S/C9H8BrClN2O/c10-5-3-7(8(11)12-4-5)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H,13,14)

InChI Key

SYBISYZGXHVGGF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(N=CC(=C2)Br)Cl

5-Bromo-2-chloro-N-cyclopropylnicotinamide is a chemical compound characterized by its unique structure that includes a bromine atom at the 5-position, a chlorine atom at the 2-position, and a cyclopropyl group attached to the nitrogen of the nicotinamide moiety. Its molecular formula is C9H10BrClN3OC_9H_{10}BrClN_3O, and it has a molecular weight of approximately 276.56 g/mol. This compound belongs to a class of organic compounds known for their diverse biological activities, particularly in medicinal chemistry. The presence of halogen substituents and the cyclopropyl group in its structure contribute to its distinct reactivity and potential applications in drug development.

Typical of amides and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives with different functional groups.
  • Dehydrohalogenation: Under certain conditions, it may lose hydrogen halides, leading to unsaturated derivatives.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form nicotinic acid and other byproducts.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.

The biological activity of 5-Bromo-2-chloro-N-cyclopropylnicotinamide is primarily linked to its potential as a pharmacological agent. Compounds with similar structures have demonstrated activities such as:

  • Antimicrobial Properties: Many halogenated nicotinamides exhibit antibacterial and antifungal activities.
  • Anticancer Activity: Some derivatives are investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Research into this compound's specific biological effects is ongoing, with studies focusing on its mechanism of action and potential therapeutic applications.

Synthesis of 5-Bromo-2-chloro-N-cyclopropylnicotinamide can be achieved through several methods:

  • Halogenation of Nicotinamide Derivatives: Starting from nicotinamide, bromination and chlorination can be performed using reagents such as bromine and phosphorus oxychloride under controlled conditions.
  • Cyclopropyl Substitution: Introduction of the cyclopropyl group can be achieved via nucleophilic substitution reactions involving cyclopropylamine or related precursors.
  • One-Pot Synthesis: Recent advancements suggest that it may be possible to synthesize this compound in a one-pot reaction involving multiple steps, optimizing yield and reducing time.

These methods highlight the versatility in synthetic approaches available for producing this compound.

5-Bromo-2-chloro-N-cyclopropylnicotinamide has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting bacterial infections or cancer.
  • Biochemical Research: Used as a tool compound in studies investigating metabolic pathways or enzyme functions.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests or pathogens.

The versatility of this compound underscores its significance in both research and practical applications.

Interaction studies involving 5-Bromo-2-chloro-N-cyclopropylnicotinamide focus on understanding how it interacts with biological targets:

  • Protein Binding Studies: Investigating how well the compound binds to target proteins can provide insights into its efficacy as a drug.
  • Cellular Uptake Studies: Understanding how the compound enters cells helps elucidate its mechanism of action.
  • Synergistic Effects: Research may explore how this compound interacts with other drugs, potentially leading to combination therapies that enhance efficacy while reducing side effects.

These studies are crucial for advancing the understanding of this compound's therapeutic potential.

Several compounds share structural similarities with 5-Bromo-2-chloro-N-cyclopropylnicotinamide, including:

Compound NameStructure FeaturesUnique Properties
5-Bromo-2-chloropyrimidineBromine and chlorine on pyrimidine ringKnown for antimicrobial properties
N-Cyclopropyl-N'-phenylureaCyclopropyl group attached to ureaExhibits herbicidal activity
5-Chloro-2-bromonitrobenzamideBromine and chlorine on benzamidePotential anticancer activity
4-Bromo-3-chloroanilineBromine and chlorine on anilineUsed in dye synthesis

These compounds illustrate the diversity within this chemical class while highlighting the unique attributes of 5-Bromo-2-chloro-N-cyclopropylnicotinamide, particularly its specific halogenation pattern and cyclopropyl substitution, which may confer distinct biological activities not found in other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

273.95085 g/mol

Monoisotopic Mass

273.95085 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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